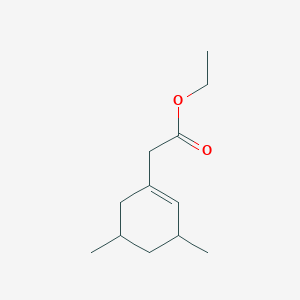
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. This compound is a derivative of cyclohexene, featuring ethyl and acetate functional groups attached to a dimethyl-substituted cyclohexene ring.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be synthesized through various organic reactions. One common method involves the esterification of 3,5-dimethylcyclohex-1-en-1-ol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylcyclohex-1-en-1-one or 3,5-dimethylcyclohex-1-en-1-carboxylic acid.
Reduction: Formation of 3,5-dimethylcyclohex-1-en-1-yl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry to impart fruity notes to various products.
作用機序
The mechanism of action of ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes.
類似化合物との比較
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl cyclohexaneacetate: Lacks the dimethyl substitution, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3,5-Dimethylcyclohex-1-en-1-yl acetate: Similar structure but without the ethyl group, affecting its volatility and odor profile.
These comparisons highlight the unique properties of this compound, such as its specific odor profile and reactivity, which make it valuable in various applications.
特性
CAS番号 |
87342-08-3 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
ethyl 2-(3,5-dimethylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChIキー |
FNTPDJFAUKUQIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(CC(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
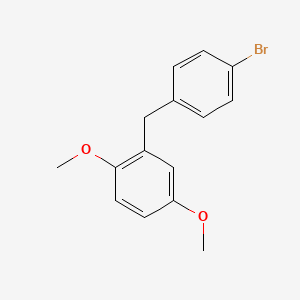



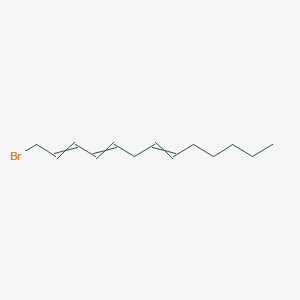
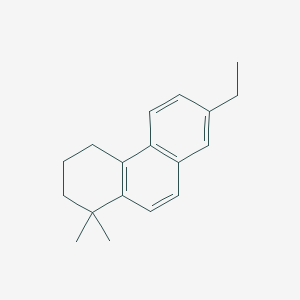

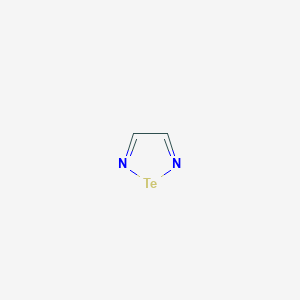
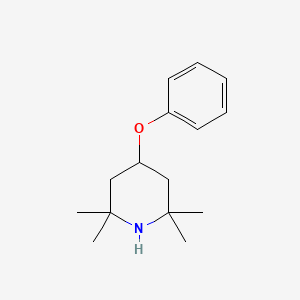

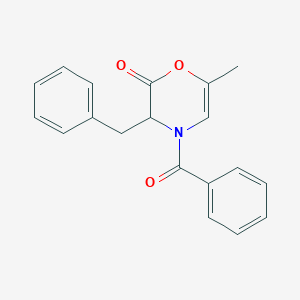
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
